molecular formula C15H16FN3O3 B2864256 1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide CAS No. 921582-80-1

1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2864256
CAS No.: 921582-80-1
M. Wt: 305.309
InChI Key: JAIZNTWXCIWOSZ-UHFFFAOYSA-N
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Description

This pyridazinone derivative features a dihydropyridazine core substituted with a 4-fluorophenyl group at position 1, a methoxy group at position 4, a ketone at position 6, and an N-propyl carboxamide at position 2. Its molecular formula is C₁₆H₁₇FN₃O₃ (calculated molecular weight: 321.33 g/mol).

Properties

IUPAC Name

1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c1-3-8-17-15(21)14-12(22-2)9-13(20)19(18-14)11-6-4-10(16)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIZNTWXCIWOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the fluorophenyl and methoxy groups. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyridazine ring. The methoxy and propyl groups are introduced through subsequent reactions involving appropriate reagents and conditions .

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridazinone-Based Analogs

Pyridazinones are a key scaffold in medicinal chemistry due to their versatility in targeting enzymes and receptors. Below is a comparative analysis of the target compound with related pyridazinones:

Compound Name (or ID) Key Substituents Synthesis Yield/Notes Biological Relevance Reference
Target Compound 1-(4-Fluorophenyl), 4-methoxy, N-propyl carboxamide Likely derived from carboxylic acid (CAS 1105193-26-7) via amide coupling Potential proteasome inhibitor (inference from analogs)
Compound 9 (1-benzyl-N-(3-(cyclopropylcarbamoyl)-4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide) 4-Fluorophenyl, benzyl group, cyclopropylcarbamoyl 90% yield via amine coupling T. cruzi proteasome inhibition
Compound 20 (N-(4-Fluoro-3-((trans-3-methoxycyclobutyl)carbamoyl)phenyl)-1-(3-fluoro-4-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide) trans-3-Methoxycyclobutyl, dual methoxy/fluoro benzyl 55% yield via cyclopropylamine coupling Enhanced selectivity for T. cruzi proteasome
Compound 12 (N-[3-(Cyclopropylcarbamoyl)-4-fluorophenyl]-1-[(4-methoxyphenyl)methyl]-6-oxo-pyridazine-3-carboxamide) 4-Methoxybenzyl, cyclopropylcarbamoyl 46% yield Structural optimization for solubility

Key Observations :

  • Methoxy groups (e.g., at position 4) contribute to electron-donating effects, stabilizing interactions with proteasomal active sites .
  • Synthetic Routes : Amide coupling using HATU/DIPEA in DMF (common in ) is a plausible method for synthesizing the target compound from its carboxylic acid precursor .

Non-Pyridazinone Fluorophenyl Derivatives

Ezetimibe and Analogs

Ezetimibe (1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone) shares the 4-fluorophenyl moiety but targets cholesterol absorption via NPC1L1 inhibition. Its azetidinone core differs significantly from pyridazinones, yet the fluorophenyl group is critical for binding .

Pyrazoline Derivatives ()

Compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) feature a pyrazoline core with fluorophenyl substituents. These are structurally distinct from pyridazinones but highlight the fluorophenyl group’s versatility in diverse heterocycles .

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